N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946239-81-2
VCID: VC11951985
InChI: InChI=1S/C22H21F3N4O2S/c23-22(24,25)17-5-4-6-19(15-17)32(30,31)28-18-9-7-16(8-10-18)20-11-12-21(27-26-20)29-13-2-1-3-14-29/h4-12,15,28H,1-3,13-14H2
SMILES: C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Molecular Formula: C22H21F3N4O2S
Molecular Weight: 462.5 g/mol

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide

CAS No.: 946239-81-2

Cat. No.: VC11951985

Molecular Formula: C22H21F3N4O2S

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide - 946239-81-2

Specification

CAS No. 946239-81-2
Molecular Formula C22H21F3N4O2S
Molecular Weight 462.5 g/mol
IUPAC Name N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C22H21F3N4O2S/c23-22(24,25)17-5-4-6-19(15-17)32(30,31)28-18-9-7-16(8-10-18)20-11-12-21(27-26-20)29-13-2-1-3-14-29/h4-12,15,28H,1-3,13-14H2
Standard InChI Key HTTDFNOUCLYHCS-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Canonical SMILES C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Introduction

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic molecule belonging to the sulfonamide class. Compounds in this category are known for their diverse applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibition activities. This article provides a detailed exploration of the compound’s structure, properties, synthesis, and potential applications.

Synthesis

The synthesis of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step reactions:

  • Formation of the Pyridazinyl Core:

    • Starting from hydrazine derivatives, pyridazine rings are synthesized via cyclization reactions.

    • Substitution with a piperidine group enhances biological activity.

  • Sulfonamide Coupling:

    • The phenyl ring is functionalized with a sulfonamide group using sulfonyl chlorides under basic conditions.

  • Introduction of Trifluoromethyl Group:

    • The trifluoromethyl group is added via electrophilic substitution, imparting metabolic stability and lipophilicity.

Biological Activity and Applications

4.1 Enzyme Inhibition
Sulfonamides are well-known for their ability to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase. This compound’s structural features suggest potential as an enzyme inhibitor.

4.2 Antimicrobial Potential
The trifluoromethylbenzene sulfonamide moiety has been associated with antibacterial properties, especially against Gram-positive bacteria.

4.3 Anticancer Research
Preliminary studies on related compounds indicate that pyridazine derivatives may exhibit cytotoxic activity against cancer cell lines by interfering with DNA replication or cell signaling pathways.

Comparative Analysis with Similar Compounds

FeatureN-{4-[6-(piperidin-1-yl)pyridazin...Related Sulfonamides
Enzyme TargetingLikely carbonic anhydraseBroad enzyme specificity
Lipophilicity (LogP)ModerateVaries based on substituents
Biological ActivityAntibacterial, enzyme inhibitionAntimicrobial, anticancer

Research Insights and Future Directions

6.1 Docking Studies
In silico docking studies can elucidate the binding affinity of this compound to target enzymes or receptors, aiding in drug design.

6.2 Derivative Development
Structural modifications, such as altering the piperidine ring or introducing additional substituents on the phenyl ring, could optimize pharmacokinetic properties.

6.3 Clinical Applications
Further evaluation in preclinical models is essential to validate its efficacy as an antimicrobial or anticancer agent.

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